molecular formula C11H21NO B13185034 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13185034
M. Wt: 183.29 g/mol
InChI Key: IOUMWEOFNMGBCY-UHFFFAOYSA-N
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Description

2-(1-Aminobutan-2-yl)bicyclo[221]heptan-2-ol is a complex organic compound with the molecular formula C11H21NO It features a bicyclic structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bornyl acetate: This compound has a similar bicyclic core but includes an acetate ester group instead of the amino and hydroxyl groups.

    Borneol: Similar in structure but with different functional groups, making it less versatile in certain reactions.

Uniqueness

2-(1-Aminobutan-2-yl)bicyclo[221]heptan-2-ol is unique due to its combination of a bicyclic structure with both amino and hydroxyl functional groups

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H21NO/c1-2-9(7-12)11(13)6-8-3-4-10(11)5-8/h8-10,13H,2-7,12H2,1H3

InChI Key

IOUMWEOFNMGBCY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC2CCC1C2)O

Origin of Product

United States

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